![molecular formula C24H19FN4O5S B2594748 N-(3-{[5-(4-氯苯基)-1,3,4-恶二唑-2-基]甲氧基}苯基)烟酰胺 CAS No. 1226441-55-9](/img/no-structure.png)

N-(3-{[5-(4-氯苯基)-1,3,4-恶二唑-2-基]甲氧基}苯基)烟酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

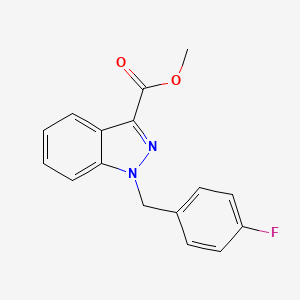

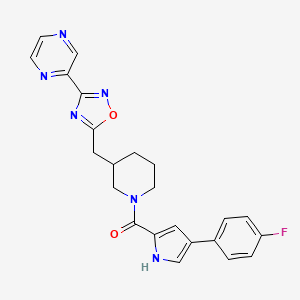

N-(3-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)nicotinamide, also known as CM-272, is a chemical compound that has been extensively studied in recent years due to its potential therapeutic applications. This compound belongs to the class of oxadiazole derivatives and has been shown to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

科学研究应用

Antibacterial Activity

ND4 has demonstrated promising antibacterial properties. In experimental studies, it effectively inhibits the growth of Enterococcus faecalis , a Gram-positive bacterium. Molecular docking analyses revealed ND4 as a potent inhibitor candidate against this pathogen .

Antibiofilm Properties

Biofilms, which are communities of microorganisms encased in a protective matrix, pose challenges in healthcare and industry. ND4 shows antibiofilm activity against both Gram-positive (e.g., Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus ) and Gram-negative bacteria (e.g., Escherichia coli , Pseudomonas aeruginosa , and Klebsiella pneumoniae ). Its ability to disrupt biofilm formation is valuable for combating infections .

Anti-HIV Potential

Nicotinamide derivatives, including ND4, have been investigated for their anti-HIV properties. While more research is needed, these compounds show promise in inhibiting viral replication .

Dermatological Applications

Nicotinamide is known for its skin-related benefits. ND4 may contribute to anti-dandruff, anti-itching, and hair growth-promoting effects. Additionally, it could help prevent gray hair and improve skin elasticity. Furthermore, nicotinamide derivatives are explored for treating acne, fine lines, and age spots .

Antifungal and Antimicrobial Properties

While not explicitly mentioned for ND4, nicotinamide derivatives generally exhibit antifungal and antimicrobial activities. These properties make them relevant in various medical and agricultural contexts .

作用机制

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

The activities of similar compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This suggests that the compound may interact with its targets in a similar manner, leading to changes in their function.

Biochemical Pathways

It is known that similar compounds have a wide variety of pharmacological activities , indicating that this compound may affect multiple biochemical pathways and their downstream effects.

Result of Action

Similar compounds have been found to exhibit a range of biological activities , suggesting that this compound may have similar effects.

Action Environment

Such factors can significantly impact the effectiveness of similar compounds .

属性

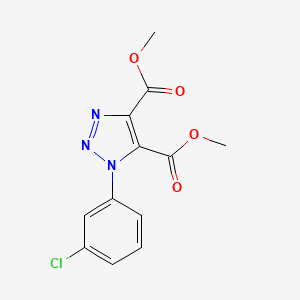

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)nicotinamide involves the reaction of 4-chlorobenzoyl chloride with 5-amino-1,3,4-oxadiazole to form 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carbonyl chloride. This intermediate is then reacted with 3-hydroxyanisole in the presence of a base to form 3-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetate. The final step involves the reaction of this intermediate with nicotinamide in the presence of a dehydrating agent to form the target compound.", "Starting Materials": ["4-chlorobenzoyl chloride", "5-amino-1,3,4-oxadiazole", "3-hydroxyanisole", "nicotinamide", "base", "dehydrating agent"], "Reaction": ["Step 1: React 4-chlorobenzoyl chloride with 5-amino-1,3,4-oxadiazole in the presence of a base to form 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carbonyl chloride.", "Step 2: React 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carbonyl chloride with 3-hydroxyanisole in the presence of a base to form 3-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetate.", "Step 3: React 3-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetate with nicotinamide in the presence of a dehydrating agent to form N-(3-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)nicotinamide."] } | |

CAS 编号 |

1226441-55-9 |

分子式 |

C24H19FN4O5S |

分子量 |

494.5 |

IUPAC 名称 |

1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C24H19FN4O5S/c1-3-33-18-9-8-14(12-19(18)32-2)22-26-20(34-27-22)13-28-17-10-11-35-21(17)23(30)29(24(28)31)16-7-5-4-6-15(16)25/h4-12H,3,13H2,1-2H3 |

InChI 键 |

KPDPOQLVAODMNM-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=CC=C5F)SC=C4)OC |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-acetamidophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2594669.png)

![2-[[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2594672.png)

![1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone]](/img/structure/B2594677.png)

![6-[(8Z,11Z)-8,11-Heptadecadienyl]salicylic acid](/img/structure/B2594678.png)

![4-{4-[(2-Chlorophenyl)acetyl]piperazin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2594679.png)

![[2-(Cyclohexylamino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2594685.png)

![2-(4,5-Dimethylthiazol-2-yl)-1-(3-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2594686.png)